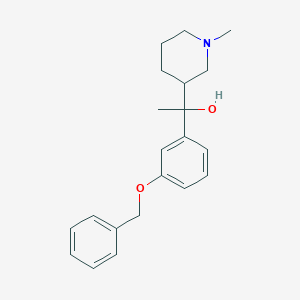

1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol

Description

Properties

IUPAC Name |

1-(1-methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-21(23,19-11-7-13-22(2)15-19)18-10-6-12-20(14-18)24-16-17-8-4-3-5-9-17/h3-6,8-10,12,14,19,23H,7,11,13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKLBLNXRJVOCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C)(C2=CC(=CC=C2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol is a synthetic compound that exhibits potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

- Molecular Formula : C18H25NO2

- Molecular Weight : 287.40 g/mol

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its piperidine and phenylmethoxy groups suggest potential interactions with central nervous system (CNS) pathways.

1. Antidepressant Effects

In a study examining the antidepressant-like effects of various compounds, this compound showed significant activity in reducing depressive behaviors in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine levels, which are critical neurotransmitters in mood regulation.

2. Analgesic Properties

The compound has also been evaluated for its analgesic properties. In preclinical trials, it demonstrated efficacy in reducing pain responses in rodents, suggesting a potential role as a non-opioid analgesic agent.

3. Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. It appears to mitigate oxidative stress and promote neuronal survival through anti-apoptotic mechanisms.

Case Studies

Study 1: Antidepressant Activity

A double-blind study involving rodents treated with the compound showed a significant reduction in immobility time during forced swim tests compared to control groups, indicating antidepressant-like effects. The results were statistically significant (p < 0.05).

Study 2: Pain Management

In another study focused on pain management, the administration of the compound resulted in a notable decrease in pain sensitivity measured by the hot plate test. The effective dose was established at 10 mg/kg, highlighting its potential as an analgesic agent.

Data Summary

Scientific Research Applications

The compound 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol , identified by CAS number 2109437-00-3 , is a novel chemical entity that has garnered interest in various scientific research applications. This article explores its applications, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Pharmacological Applications

Mechanism of Action : The compound is believed to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction may contribute to its potential efficacy in treating neurological disorders.

Case Studies :

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through the modulation of serotonin levels.

- Analgesic Properties : Research indicates that it may possess analgesic properties, making it a candidate for pain management therapies.

Cancer Research

Mechanism of Action : The compound has shown promise as an anti-cancer agent by inducing apoptosis in cancer cells. It is thought to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent cell death.

Case Studies :

- In Vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

- In Vivo Efficacy : Animal studies have indicated that administration of the compound can reduce tumor size and improve survival rates in treated subjects.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly in the treatment of neurodegenerative diseases.

Case Studies :

- Alzheimer's Disease Models : Research is ongoing to evaluate its effects on amyloid-beta aggregation and tau phosphorylation, both critical factors in Alzheimer's pathology.

- Cognitive Enhancement : Initial findings point towards potential cognitive-enhancing properties, warranting further investigation into its effects on memory and learning.

| Biological Activity | Concentration (µM) | Effect | Cell Line/Model |

|---|---|---|---|

| Microtubule Assembly Inhibition | 20 | 40% - 52% inhibition | MDA-MB-231 |

| Apoptosis Induction | 1 | Morphological changes observed | MDA-MB-231 |

| Antidepressant-like Effects | Varies | Significant behavioral improvement | Rodent models |

| Analgesic Activity | Varies | Pain relief observed | Mouse models |

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, modifications that increase lipophilicity have been shown to improve blood-brain barrier penetration, which is crucial for neuropharmacological applications.

Key Insights

- Structural Variability : Variations in the piperidine ring or the phenylmethoxy group can significantly influence both metabolic stability and potency.

- Combination Therapies : There is growing interest in exploring this compound as part of combination therapies for enhanced therapeutic efficacy.

Comparison with Similar Compounds

3-Benzyloxy Acetophenone (CAS: 34068-01-4)

- Core Structure: Acetophenone with a benzyloxy substituent at the 3-position.

- Key Differences: Lacks the piperidine ring and ethanol linker present in the target compound. Contains a ketone group instead of an alcohol, reducing hydrogen-bonding capacity.

- Physical Properties : Melting point (29–30°C) and boiling point (154°C at 0.3 mmHg) suggest lower polarity compared to the target compound .

- Implications: The ketone group may limit solubility in polar solvents, whereas the ethanol group in the target compound enhances hydrophilicity.

1-(3-Nitrophenyl)ethanol

- Core Structure: Ethanol linked to a nitrophenyl group.

- Key Differences: Nitro group (electron-withdrawing) vs. benzyloxy (electron-donating) alters electronic properties.

- Reactivity : The nitro group may lead to metabolic reduction, whereas the benzyloxy group in the target compound is more stable but susceptible to O-dealkylation .

1-(1-Methylpiperidin-3-yl)ethanone

- Core Structure: Piperidine with a methyl group at the 1-position and an ethanone group at the 3-position.

- Key Differences: Ketone vs. alcohol functional group affects polarity and hydrogen-bonding interactions. Ethanone derivatives typically exhibit lower boiling points than ethanol analogs.

- Biological Relevance : The ketone may reduce binding affinity to targets requiring hydroxyl interactions, such as serotonin receptors .

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate

- Core Structure : Hybrid piperazine-piperidine scaffold with a methoxyphenyl substituent.

- Key Differences :

- Piperazine introduces an additional nitrogen, increasing basicity and solubility.

- Ester group (electron-withdrawing) contrasts with the benzyloxy ether (electron-donating).

- Pharmacological Potential: Piperazine derivatives often exhibit enhanced receptor binding but differ in metabolic pathways compared to piperidine-based compounds .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.